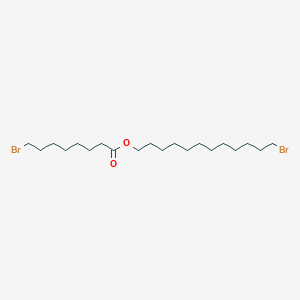
12-Bromododecyl 8-bromooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Bromododecyl 8-bromooctanoate is an organic compound with the molecular formula C20H38Br2O2 It is a brominated ester, characterized by the presence of two bromine atoms attached to long carbon chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Bromododecyl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with 12-bromododecanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
12-Bromododecyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Substitution: Formation of 12-hydroxydodecyl 8-hydroxyoctanoate.
Reduction: Formation of 12-bromododecyl 8-bromooctanol.
Oxidation: Formation of 12-bromododecanoic acid and 8-bromooctanoic acid.
Applications De Recherche Scientifique
12-Bromododecyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 12-Bromododecyl 8-bromooctanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This disruption can lead to cell lysis or altered cellular processes, making it useful in antimicrobial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Bromododecanoic Acid: Similar in structure but lacks the ester group.
8-Bromooctanoic Acid: Similar in structure but lacks the long dodecyl chain.
12-Bromododecyl Acetate: Similar ester but with an acetate group instead of an octanoate group.
Uniqueness
Its amphiphilic nature makes it particularly useful in applications requiring interaction with lipid membranes .
Propriétés
Numéro CAS |
819883-39-1 |
|---|---|
Formule moléculaire |
C20H38Br2O2 |
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
12-bromododecyl 8-bromooctanoate |
InChI |
InChI=1S/C20H38Br2O2/c21-17-13-9-5-3-1-2-4-6-11-15-19-24-20(23)16-12-8-7-10-14-18-22/h1-19H2 |
Clé InChI |
HNPQHNMAXGOOSL-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCBr)CCCCCOC(=O)CCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


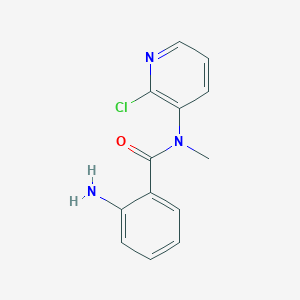
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
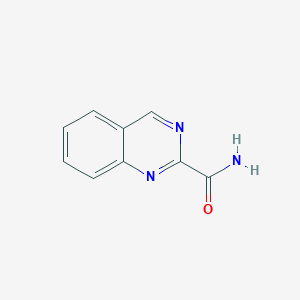
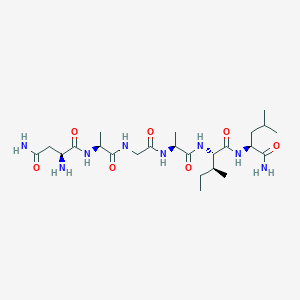
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
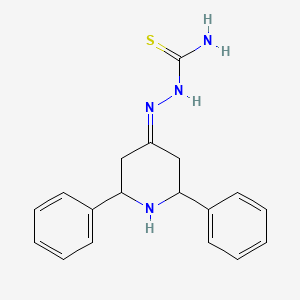
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)

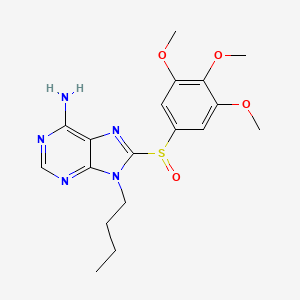
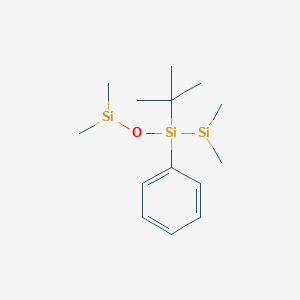

![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
